Rosmarinic acid is predominantly sourced from various herbs, particularly those in the Lamiaceae family, which contains over 160 species known to produce this compound. Other families such as Boraginaceae and Apiaceae also contribute to its occurrence. The classification of rosmarinic acid falls under polyphenolic compounds, specifically as an ester formed from caffeic acid and 3,4-dihydroxyphenyl lactic acid .
The biosynthesis of rosmarinic acid involves two primary amino acids: L-phenylalanine and L-tyrosine. The pathway begins with the deamination of these amino acids to form trans-cinnamic acid and 4-hydroxyphenylpyruvic acid, respectively. Key enzymes in this pathway include:
Recent advancements have also explored metabolic engineering techniques to enhance rosmarinic acid production in microorganisms like Saccharomyces cerevisiae, achieving yields of up to 5.93 mg/L through optimized genetic pathways .
Rosmarinic acid features a complex molecular structure characterized by two aromatic rings connected by an ester bond. The structural formula can be represented as follows:
The presence of hydroxyl groups on the aromatic rings contributes significantly to its antioxidant properties by enabling free radical scavenging . The specific arrangement of atoms within the molecule allows for various interactions with biological systems.
Rosmarinic acid participates in several chemical reactions, primarily involving oxidation and reduction processes due to its phenolic nature. It can undergo:
These reactions are crucial for both its natural role in plants and its therapeutic applications.
The mechanism of action for rosmarinic acid is multifaceted:
Research indicates that these mechanisms contribute to its effectiveness in treating conditions like arthritis, neurodegenerative diseases, and infections.
These properties are significant for both laboratory analysis and potential applications in pharmaceuticals.
Rosmarinic acid has a wide range of applications across various fields:
Research continues to explore new applications and improve extraction methods to increase yield and bioavailability .
Rosmarinic acid (RA) biosynthesis involves a coordinated series of enzymatic reactions across two parallel metabolic branches: the phenylpropanoid pathway (originating from L-phenylalanine) and the tyrosine-derived pathway (originating from L-tyrosine). The initial step requires phenylalanine ammonia-lyase (PAL, EC 4.3.1.5), which deaminates L-phenylalanine to yield cinnamic acid. This is followed by cytochrome P450-dependent cinnamate 4-hydroxylase (C4H, EC 1.14.14.91) activity, generating 4-coumaric acid. Concurrently, L-tyrosine undergoes transamination via tyrosine aminotransferase (TAT) to form 4-hydroxyphenylpyruvic acid, which is reduced by hydroxyphenylpyruvate reductase (HPPR) to yield 4-hydroxyphenyllactic acid—a key acyl acceptor [1] [6].
The convergence point involves rosmarinic acid synthase (RAS), a BAHD acyltransferase that esterifies 4-coumaroyl-CoA (from phenylpropanoid metabolism) with 4-hydroxyphenyllactic acid to form 4-coumaroyl-4′-hydroxyphenyllactate. This intermediate undergoes meta-hydroxylation by cytochrome P450 enzymes (CYP98A subfamily), specifically CYP98A14 in Lamiaceae or CYP98A112/113 in Boraginaceae, to produce RA. The final structure features esterified caffeic acid and 3,4-dihydroxyphenyllactic acid moieties [4] [8].
Table 1: Key Enzymes in Rosmarinic Acid Biosynthesis
Enzyme | EC Number | Function | Cofactors/Substrates |
---|---|---|---|
Phenylalanine ammonia-lyase (PAL) | 4.3.1.5 | Deaminates L-phenylalanine to cinnamic acid | L-Phenylalanine |
Cinnamate 4-hydroxylase (C4H) | 1.14.14.91 | Hydroxylates cinnamic acid to 4-coumaric acid | Cinnamic acid, NADPH, O₂ |
Tyrosine aminotransferase (TAT) | 2.6.1.5 | Transaminates L-tyrosine to 4-hydroxyphenylpyruvic acid | L-Tyrosine, α-ketoglutarate |
Hydroxyphenylpyruvate reductase (HPPR) | 1.1.1.237 | Reduces 4-hydroxyphenylpyruvate to 4-hydroxyphenyllactic acid | 4-Hydroxyphenylpyruvate, NAD(P)H |
Rosmarinic acid synthase (RAS) | 2.3.1.− | Transfers 4-coumaroyl group to 4-hydroxyphenyllactate | 4-Coumaroyl-CoA, 4-hydroxyphenyllactate |
CYP98A monooxygenases | 1.14.14.− | Meta-hydroxylates 4-coumaroyl-4′-hydroxyphenyllactate to RA | 4-Coumaroyl ester, NADPH, O₂ |
The shikimate pathway provides essential precursors for RA biosynthesis. 3-Deoxy-D-arabino-heptulosonate-7-phosphate synthase (DAHPS) catalyzes the first committed step, condensing phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) into DAHP. Subsequent steps yield shikimic acid, which is converted to aromatic amino acids (L-phenylalanine and L-tyrosine) via chorismate [2] [9]. Notably, glyphosate—a herbicide targeting 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS)—disrupts this pathway, causing accumulation of shikimate intermediates and reducing phenylpropanoid flux. In pea roots, glyphosate inhibits EPSPS, increasing DAHPS protein levels and shikimate pathway intermediates upstream of EPSPS but reducing RA precursor availability [2].
The phenylpropanoid branch metabolizes L-phenylalanine through PAL and C4H to produce 4-coumaroyl-CoA, while the tyrosine branch generates 4-hydroxyphenyllactic acid. These pathways are spatially segregated: phenylpropanoid reactions occur in the cytosol, whereas tyrosine-derived metabolism localizes to plastids. Metabolic channeling ensures efficient substrate transfer between compartments, with 4-coumaroyl-CoA shuttled to the cytosol for RAS activity [1] [8].
RA biosynthesis is transcriptionally regulated by genes encoding key enzymes, with RAS and CYP98A families exhibiting tissue-specific and inducible expression patterns. In Salvia miltiorrhiza, six SmRAS genes display distinct roles: SmRAS1 and SmRAS4 overexpression increases salvianolic acid B and RA by 35–40%, while SmRAS2 knockdown shows negligible effects. These genes are predominantly expressed in roots and respond to hormonal stimuli: SmRAS1 is induced by methyl jasmonate (MeJA) and gibberellin (GA₃), whereas SmRAS2 and SmRAS4 respond to abscisic acid (ABA) and MeJA [3].
Environmental stressors dynamically modulate RA biosynthetic genes. In peppermint (Mentha piperita), salinity (120 mM NaCl) and heat (35°C) synergistically suppress RAS expression by 3.2-fold but upregulate HPPR and C4H by 1.9–2.5-fold within 72 hours. This redirects metabolic flux toward phenolic antioxidants (e.g., cinnamic acid derivatives) as a defense response, enhancing radical-scavenging capacity despite reduced RA accumulation [7].
Table 2: Stress-Induced Modulation of RA Biosynthetic Genes
Gene | Function | Expression Response | Physiological Outcome |
---|---|---|---|
RAS | Rosmarinic acid synthase | ↓ 3.2-fold under combined salinity/heat stress | Reduced RA accumulation |
HPPR | Hydroxyphenylpyruvate reductase | ↑ 1.9-fold under salinity; ↑ 2.1-fold under combined stress | Increased phenolic antioxidants |
C4H | Cinnamate 4-hydroxylase | ↑ 2.5-fold under salinity; ↑ 2.3-fold under combined stress | Enhanced phenylpropanoid flux |
PAL | Phenylalanine ammonia-lyase | ↑ 1.7-fold under heat stress | Reinforced cell walls via lignin deposition |
RA biosynthesis demonstrates convergent evolution across phylogenetically distant plant lineages. In Lamiaceae (e.g., rosemary, sage) and Boraginaceae (e.g., borage, Phacelia), RA accumulation relies on analogous but independently evolved enzymes. Phacelia campanularia (Boraginaceae) employs PcRAS, a BAHD acyltransferase paralogous to spermidine hydroxycinnamoyltransferases (SHTs), unlike Lamiaceae RAS enzymes derived from hydroxycinnamoyl-CoA:shikimate hydroxycinnamoyltransferases (HCTs). Similarly, PcCYP98A112/113 catalyzes meta-hydroxylation instead of Lamiaceae-specific CYP98A14 [4] [10].
RA occurs sporadically in non-angiosperms, including hornworts (Anthoceros spp.) and ferns (Blechnum spp.), and in monocot families like Marantaceae. This patchy distribution suggests multiple evolutionary origins: RA biosynthetic enzymes were likely co-opted from ancestral pathways like chlorogenic acid biosynthesis. Only a few novel enzymes—such as RAS and specialized CYP98A variants—were "invented," while others were recruited from phenylpropanoid metabolism or photorespiration [8] [10].
Table 3: Evolutionary Distribution of Rosmarinic Acid in Plant Lineages
Plant Group | Taxonomic Examples | Key Biosynthetic Features |
---|---|---|
Hornworts | Anthoceros agrestis | Homologs of RAS and CYP98A; tyrosine-derived pathway |
Ferns | Blechnum spp. | BAHD acyltransferases with RAS-like activity |
Monocots | Marantaceae, Helicteres isora | Glycosylated RA forms (e.g., 4′-O-β-d-glucopyranoside) |
Eudicots: Lamiaceae | Salvia miltiorrhiza, Rosmarinus officinalis | SmRAS1/SmRAS4; CYP98A14 |
Eudicots: Boraginaceae | Phacelia campanularia, Anchusa officinalis | PcRAS (SHT-derived); PcCYP98A112/113 |
Eudicots: Apiaceae | Sanicula europaea | PAL-driven phenylpropanoid flux; HPPR orthologs |
The biosynthetic pathway's modular nature enables its assembly via gene duplication and neofunctionalization. For instance, BAHD acyltransferases in Boraginaceae evolved new substrate specificity for 4-hydroxyphenyllactic acid while losing ancestral activity toward spermidine. This evolutionary flexibility explains RA's scattered occurrence across 240+ plant species despite their divergent origins [4] [8] [10].
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